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Compound of Interest

Compound Name: Lumazine

Cat. No.: B192210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

lumazine synthase (LS) protein scaffolds as a versatile platform for multivalent antigen

presentation. This technology leverages the self-assembling properties of LS to create

nanoparticle-based immunogens that can elicit robust and specific immune responses.

Introduction
Lumazine synthase, an enzyme involved in riboflavin biosynthesis in microorganisms, self-

assembles into a highly stable, icosahedral nanoparticle composed of 60 identical subunits.[1]

[2][3][4] This structure, typically around 16 nm in diameter, serves as an exceptional scaffold for

the presentation of antigens.[1][3] The N- and C-termini of each subunit are exposed on the

surface, allowing for the genetic fusion of antigens without disrupting the nanoparticle's self-

assembly.[1][3][5] The multivalent display of antigens in a highly ordered array mimics the

repetitive structures of viruses, leading to enhanced B-cell receptor cross-linking and potent

activation of the immune system.[6] This platform has been successfully employed to present a

variety of antigens, including those from SARS-CoV-2, HIV, and ricin toxin, demonstrating its

broad applicability in vaccine development.[1][3][7]

Key Advantages of Lumazine Synthase Scaffolds:
Enhanced Immunogenicity: The high-density, repetitive display of antigens significantly

boosts the immune response compared to soluble antigens.[1][6]
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Structural Stability: LS nanoparticles, particularly those from thermophilic organisms like

Aquifex aeolicus, exhibit exceptional thermal and storage stability.[2][8]

Versatility: A wide range of antigens, from small peptides to large viral proteins, can be

genetically fused to the LS scaffold.[1][3][8]

Safety Profile: As a bacterial protein with no human homolog, LS is expected to have a low

risk of inducing autoimmune reactions.[3][5]

Efficient Cellular Uptake: The nanoparticle size facilitates efficient uptake by antigen-

presenting cells (APCs) like dendritic cells (DCs), leading to robust T-cell activation.

Data Presentation
Table 1: Physicochemical Properties of Lumazine
Synthase Scaffolds

Property
Unmodified LS
Scaffold

LS with Fused
Antigen
(Example:
PB10)

LS with Fused
Antigen
(Example:
SARS-CoV-2
RBD)

Reference

Hydrodynamic

Diameter (nm)
15.5 ± 0.19 17.5 - 18.5 ~30 [1][8]

Structure
Icosahedral 60-

mer

Icosahedral 60-

mer

Icosahedral 60-

mer
[1][3]

Thermal Stability

(Tm)

Up to 120°C (A.

aeolicus)

Generally high,

may be slightly

reduced

High [2]

Polydispersity

Index (PDI)
< 0.1 < 0.2 Low [1][8]

Table 2: Immunogenicity of Antigens Presented on
Lumazine Synthase Scaffolds
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Antigen
Displayed

Adjuvant
Immunizati
on Route

Measured
Immune
Response

Fold
Increase vs.
Soluble
Antigen

Reference

Ricin Toxin B-

cell Epitope

(PB10)

None Intramuscular

Measurable

anti-ricin

serum IgG

titers

Not specified [1]

SARS-CoV-2

Spike Protein
None Intramuscular

High SARS-

CoV-2

neutralizing

antibody

titers

At least 5-fold

more potent
[3]

Ovalbumin

(OT-1 and

OT-2

peptides)

None
Subcutaneou

s

Proliferation

of OT-1-

specific CD8+

and OT-2-

specific CD4+

T cells

Not specified [4]

Rotavirus

VP8*
None mRNA-based

Superior

humoral

responses

Not specified [9]

Experimental Protocols
Protocol 1: Construction of Lumazine Synthase-Antigen
Fusion Plasmids
This protocol describes the general steps for genetically fusing an antigen of interest to the

lumazine synthase gene in an expression vector.

1. Vector and Gene Preparation: a. Obtain a bacterial expression vector containing the gene for

a self-assembling lumazine synthase (e.g., from Aquifex aeolicus or Bacillus anthracis). A

common choice is the pET vector series for expression in E. coli. b. The gene encoding the
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antigen of interest should be PCR amplified. Design primers to introduce restriction sites

compatible with the multiple cloning site (MCS) of the LS expression vector. The primers should

also incorporate a linker sequence (e.g., a flexible glycine-serine linker) between the antigen

and the LS gene if desired. The fusion can be at either the N- or C-terminus of the LS

monomer.

2. Digestion and Ligation: a. Digest both the LS-containing vector and the PCR-amplified

antigen gene with the chosen restriction enzymes. b. Purify the digested vector and insert

using a gel purification kit. c. Ligate the digested antigen gene into the LS vector using T4 DNA

ligase.

3. Transformation and Verification: a. Transform the ligation product into a competent E. coli

strain (e.g., DH5α) for plasmid amplification. b. Select for positive colonies on antibiotic-

containing agar plates. c. Isolate plasmid DNA from several colonies and verify the correct

insertion of the antigen gene by restriction digest and DNA sequencing.

Protocol 2: Expression and Purification of LS-Antigen
Fusion Proteins
This protocol details the expression and purification of the LS-antigen fusion protein from E.

coli.

1. Expression: a. Transform the verified expression plasmid into a suitable E. coli expression

strain (e.g., BL21(DE3)). b. Inoculate a starter culture in LB medium with the appropriate

antibiotic and grow overnight at 37°C. c. The next day, inoculate a larger volume of LB medium

with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to

culture the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein

solubility and proper folding.

2. Lysis and Clarification: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell

pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) containing a protease

inhibitor cocktail. c. Lyse the cells by sonication or high-pressure homogenization on ice. d.

Clarify the lysate by centrifugation to pellet cell debris.
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3. Purification: a. If the LS-antigen fusion protein contains a purification tag (e.g., a His-tag),

perform affinity chromatography. For a His-tagged protein, use a Ni-NTA resin. i. Equilibrate the

Ni-NTA column with lysis buffer. ii. Load the clarified lysate onto the column. iii. Wash the

column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove

non-specifically bound proteins. iv. Elute the fusion protein with an elution buffer containing a

high concentration of imidazole (e.g., 250-500 mM). b. Further purify the protein using size-

exclusion chromatography (SEC) to separate the assembled nanoparticles from monomers and

aggregates. Use a buffer suitable for protein storage (e.g., PBS).

4. Characterization and Storage: a. Assess the purity of the protein by SDS-PAGE. b. Confirm

the formation of nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron

Microscopy (TEM). c. Determine the protein concentration using a BCA assay or by measuring

absorbance at 280 nm. d. Store the purified nanoparticles at 4°C for short-term use or at -80°C

for long-term storage.

Protocol 3: Assessment of Antigen-Specific T-Cell
Proliferation
This protocol outlines an in vitro assay to measure the proliferation of antigen-specific T-cells in

response to stimulation with LS-antigen nanoparticles.

1. Cell Preparation: a. Isolate peripheral blood mononuclear cells (PBMCs) from a blood

sample of an immunized animal or a human donor using density gradient centrifugation (e.g.,

with Ficoll-Paque). b. Alternatively, co-culture purified T-cells with autologous or MHC-matched

antigen-presenting cells (APCs).

2. T-Cell Labeling and Stimulation: a. Label the PBMCs or purified T-cells with a proliferation-

tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the

manufacturer's instructions. b. Seed the labeled cells in a 96-well plate. c. Add the LS-antigen

nanoparticles to the wells at various concentrations. Include negative controls (unstimulated

cells, cells with empty LS scaffold) and a positive control (e.g., phytohemagglutinin or a known

peptide epitope).

3. Incubation and Analysis: a. Incubate the plate for 3-5 days at 37°C in a humidified CO2

incubator. b. Harvest the cells and stain them with fluorescently labeled antibodies specific for

T-cell markers (e.g., CD3, CD4, CD8). c. Analyze the cells by flow cytometry. Proliferation is
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measured by the dilution of the CFSE dye in the T-cell population. A decrease in CFSE

fluorescence intensity indicates cell division.

Visualizations

1. Plasmid Construction 2. Protein Expression & Purification

3. Nanoparticle Characterization

4. Immunogenicity Assessment

PCR Amplification
of Antigen Gene Restriction Digest Ligation into

LS Vector Transformation & Verification Expression in E. coli Cell Lysis Affinity & Size-Exclusion
Chromatography

SDS-PAGE

DLS & TEM

Animal Immunization

ELISA for
Antibody Titers

T-Cell Proliferation
Assay

Click to download full resolution via product page

Caption: Experimental workflow for developing and evaluating LS-antigen nanoparticles.
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Caption: Antigen presentation pathway for LS-based nanoparticles.
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Caption: Logical relationship of LS scaffold properties to vaccine efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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